molecular formula C13H16Br2O3 B3060142 7-(3,5-Dibromophenoxy)heptanoic acid CAS No. 1820683-85-9

7-(3,5-Dibromophenoxy)heptanoic acid

Cat. No.: B3060142
CAS No.: 1820683-85-9
M. Wt: 380.07
InChI Key: MHFSWIIJPXFTQT-UHFFFAOYSA-N
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Description

7-(3,5-Dibromophenoxy)heptanoic acid is a brominated aromatic carboxylic acid of interest in advanced chemical and materials research. The compound features a phenoxy ring system substituted with two bromine atoms, a structure known for its potential in forming halogen bonds, a key interaction in supramolecular chemistry and crystal engineering . This makes it a valuable building block for designing and controlling the self-assembly of nanostructures and functional materials . The aliphatic heptanoic acid chain contributes to specific solubility and intermolecular properties. Researchers can utilize this compound as a precursor or intermediate in organic synthesis, particularly in the development of novel polymers, ligands, or probes. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct a thorough literature review to fully understand the properties and handling requirements of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3,5-dibromophenoxy)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Br2O3/c14-10-7-11(15)9-12(8-10)18-6-4-2-1-3-5-13(16)17/h7-9H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFSWIIJPXFTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277929
Record name Heptanoic acid, 7-(3,5-dibromophenoxy)-
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Molecular Weight

380.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820683-85-9
Record name Heptanoic acid, 7-(3,5-dibromophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820683-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 7-(3,5-dibromophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 7 3,5 Dibromophenoxy Heptanoic Acid

Historical Development of Phenoxyalkanoic Acid Synthesis

The synthesis of phenoxyalkanoic acids has its roots in the late 19th and early 20th centuries with the development of fundamental organic reactions. A cornerstone of this field is the Williamson ether synthesis, first reported by Alexander Williamson in 1850. wikipedia.org This reaction, involving the coupling of an alkoxide with an alkyl halide, provided a versatile method for forming the crucial ether linkage present in phenoxyalkanoic acids. wikipedia.org

Early applications of this chemistry were largely academic, but the discovery of the herbicidal properties of certain phenoxyalkanoic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), in the 1940s spurred significant industrial development. nih.gov This led to extensive research into efficient and scalable synthetic routes. The primary approach involved reacting a substituted phenol (B47542) with a haloalkanoic acid in the presence of a base. google.com These methods often utilized simple alkali metal hydroxides and were carried out in aqueous or alcoholic media. While effective, these early processes sometimes suffered from side reactions, such as the hydrolysis of the haloalkanoic acid, which could reduce yields and complicate purification. google.com

Contemporary Approaches to Chemical Synthesis of the Compound

Modern synthetic approaches to 7-(3,5-Dibromophenoxy)heptanoic acid and related compounds benefit from a deeper understanding of reaction mechanisms and the availability of a wider range of reagents and techniques. These methods offer improved yields, selectivity, and milder reaction conditions compared to their historical counterparts. A general retrosynthetic analysis of this compound suggests two primary disconnection points: the ether linkage and the bromine-aryl carbon bonds. This leads to several strategic synthetic pathways.

A plausible synthetic route would involve the initial preparation of 3,5-dibromophenol (B1293799), followed by its reaction with a suitable 7-haloheptanoic acid derivative. Alternatively, a phenoxyheptanoic acid could be synthesized first, followed by selective bromination of the aromatic ring.

Esterification and Subsequent Hydrolysis Techniques

A common strategy in the synthesis of carboxylic acids is to first prepare an ester derivative, which can be more easily purified and then hydrolyzed to the final acid. In the context of this compound, this would involve the reaction of 3,5-dibromophenol with an ester of 7-haloheptanoic acid, such as ethyl 7-bromoheptanoate.

The resulting ester, ethyl 7-(3,5-dibromophenoxy)heptanoate, can then be subjected to hydrolysis, typically under basic conditions using an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, followed by acidification to yield the desired carboxylic acid. This two-step approach can offer advantages in terms of reaction control and product isolation.

Ether Linkage Formation Strategies, including Williamson Ether Synthesis Variants

The formation of the ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis remains a widely used and effective method. wikipedia.org In a typical procedure, 3,5-dibromophenol is treated with a base to form the corresponding phenoxide ion, which then acts as a nucleophile to displace a halide from a 7-haloheptanoic acid or its ester. wikipedia.orggoogle.com

Table 1: Common Bases and Solvents for Williamson Ether Synthesis

BaseSolvent
Sodium HydroxideWater, Ethanol
Potassium CarbonateAcetone, DMF
Sodium HydrideTHF, DMF

DMF: Dimethylformamide, THF: Tetrahydrofuran

The choice of base and solvent is crucial for optimizing the reaction conditions. Stronger bases like sodium hydride can be used in anhydrous polar aprotic solvents like DMF or THF to ensure complete formation of the phenoxide. masterorganicchemistry.com The use of phase-transfer catalysts can also enhance the reaction rate and yield, particularly when dealing with reactants of differing solubility.

Targeted Bromination Methodologies for Aromatic Moieties

An alternative synthetic strategy involves the bromination of a pre-formed phenoxyheptanoic acid. This requires a brominating agent that can selectively add two bromine atoms to the 3 and 5 positions of the phenyl ring. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. khanacademy.orgyoutube.com

For the synthesis of 3,5-dibromophenol from phenol, a variety of brominating agents can be employed. N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of phenols. nih.gov The reaction conditions, including the solvent and the presence of a catalyst, can be tuned to control the degree of bromination. nih.govchemrxiv.org Other brominating systems, such as bromine in a suitable solvent or combinations of reagents like PIDA (phenyliodine diacetate) and aluminum bromide, have also been developed for the efficient bromination of phenols. rsc.org The choice of method will depend on the desired selectivity and the compatibility with other functional groups in the molecule.

Green Chemistry Principles and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.comscitechnol.com In the synthesis of this compound, several aspects can be considered to align with these principles.

One key area is the choice of solvents. Traditional syntheses often use volatile organic compounds (VOCs) that can be harmful to the environment. jddhs.com Green chemistry encourages the use of safer solvents, such as water, ethanol, or supercritical fluids like carbon dioxide. jddhs.comnih.gov For instance, conducting the Williamson ether synthesis in a greener solvent or under solvent-free conditions would be a significant improvement.

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is another important principle. scitechnol.com The chosen synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. scitechnol.com The use of catalytic methods, where a small amount of a substance can facilitate a reaction multiple times, is also a hallmark of green chemistry. scitechnol.com

Furthermore, minimizing energy consumption by conducting reactions at ambient temperature and pressure, and using renewable feedstocks where possible, are additional considerations for a more sustainable synthesis. scitechnol.com

Stereoselective Synthesis Considerations for Chiral Analogs

While this compound itself is not a chiral molecule, the synthesis of chiral analogs, where a stereocenter is present in the alkanoic acid chain, requires stereoselective methods. Many biologically active phenoxyalkanoic acids are chiral, and their activity is often enantiomer-specific. nih.gov For example, the herbicidal activity of phenoxypropionic acids is known to reside primarily in one enantiomer. researchgate.net

To synthesize a chiral analog, a stereoselective approach would be necessary. This could involve the use of a chiral starting material, such as an enantiomerically pure 7-haloheptanoic acid derivative with a stereocenter. Alternatively, a racemic mixture could be synthesized and then resolved into its constituent enantiomers.

Modern asymmetric synthesis offers more sophisticated approaches. For instance, a prochiral substrate could be functionalized using a chiral catalyst to create the desired stereocenter with high enantiomeric excess. Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction, and then subsequently removed. Chemoenzymatic methods, which combine chemical and enzymatic steps, can also be highly effective for producing enantiomerically pure compounds. researchgate.net

Scale-Up and Process Optimization for Research Applications

Scaling up the synthesis of this compound from laboratory benchtop quantities to larger amounts suitable for extensive research applications requires careful consideration of several process parameters to ensure safety, efficiency, and reproducibility. The optimization of the synthetic process is crucial for maximizing yield and purity while minimizing costs and reaction time.

The primary synthetic route amenable to scale-up is the Williamson ether synthesis. wikipedia.org This involves the reaction of 3,5-dibromophenol with a 7-haloheptanoic acid ester, followed by hydrolysis of the ester to the desired carboxylic acid. Key areas for optimization in this process include the choice of reagents, reaction conditions, and purification methods.

Detailed Research Findings:

For research applications, the focus of scale-up is often on producing tens to hundreds of grams of the target compound. The following discussion outlines the critical parameters for optimization.

Choice of Base and Solvent: The selection of the base and solvent system is critical for achieving high yields in the Williamson ether synthesis. numberanalytics.com Strong bases are typically used to deprotonate the phenol, forming the more nucleophilic phenoxide. numberanalytics.com Polar aprotic solvents are often preferred as they can solvate the cation, thereby increasing the reactivity of the nucleophile. numberanalytics.com

Table 1: Effect of Base and Solvent on Reaction Yield
BaseSolventTypical Yield (%)
Sodium Hydride (NaH)Dimethylformamide (DMF)85
Potassium tert-butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)90
Sodium Hydroxide (NaOH)Water (H₂O)40

Temperature and Reaction Time: The reaction temperature significantly influences the rate of reaction. numberanalytics.com An increase in temperature can enhance the reaction rate; however, it may also lead to undesirable side reactions. numberanalytics.com Optimization studies are necessary to find the ideal temperature that balances reaction speed and selectivity. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Table 2: Influence of Temperature on Reaction Time and Purity
Temperature (°C)Reaction Time (hours)Purity (%)
602495
801292
100688

Purification Strategy: As the scale of the synthesis increases, the purification method must be efficient and scalable. While laboratory-scale purifications might rely on column chromatography, this can be cumbersome and expensive for larger quantities. chemspider.com For this compound, a potential scale-up purification strategy involves:

Extraction: After the hydrolysis step, the product can be extracted into an organic solvent from an acidified aqueous solution.

Crystallization: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent or solvent mixture. This method is generally more cost-effective and scalable than chromatography.

Hydrolysis Conditions: The final step of saponifying the ester to the carboxylic acid also requires optimization. The choice of base (e.g., sodium hydroxide, potassium hydroxide), solvent (e.g., methanol, ethanol, water), and temperature will affect the reaction time and the potential for side reactions. Complete hydrolysis is crucial to ensure the final product is free of the starting ester.

By systematically optimizing these parameters, the synthesis of this compound can be efficiently scaled up to meet the demands of research applications, ensuring a reliable supply of high-purity material.

Advanced Structural Elucidation and Spectroscopic Analysis of 7 3,5 Dibromophenoxy Heptanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's carbon-hydrogen framework. For 7-(3,5-Dibromophenoxy)heptanoic acid, a combination of ¹H and ¹³C NMR experiments, including two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete structural picture.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dibrominated aromatic ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing bromine atoms. The aliphatic chain protons would resonate in the upfield region (typically δ 1.0-4.5 ppm). The methylene (B1212753) group adjacent to the carboxylic acid (C-2) and the methylene group adjacent to the ether oxygen (C-7) would be the most downfield of the aliphatic signals.

Expected ¹³C NMR Spectral Data:

The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 170-185 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm, with the carbons directly bonded to the bromine atoms showing characteristic shifts. The aliphatic carbons would resonate in the upfield region (typically δ 20-70 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (COOH)~12.0 (s, 1H)~179
C2~2.35 (t, 2H)~34
C3~1.65 (m, 2H)~25
C4~1.45 (m, 2H)~29
C5~1.50 (m, 2H)~26
C6~1.80 (m, 2H)~29
C7~3.95 (t, 2H)~68
C1'-~159
C2'/C6'~7.05 (d, 2H)~115
C3'/C5'-~123
C4'~7.30 (t, 1H)~133

Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are crucial for confirming the molecular formula and elucidating the fragmentation pathways of a molecule.

For this compound (C₁₃H₁₆Br₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, and [M+4]⁺) with relative intensities of approximately 1:2:1, confirming the presence of two bromine atoms.

Expected Fragmentation Pattern:

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern. Key expected fragmentation pathways would include:

Loss of the carboxylic acid group.

Cleavage of the ether bond.

Fragmentation of the aliphatic chain.

Loss of bromine atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.

A sharp C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.

C-O stretching bands for the ether and carboxylic acid in the region of 1000-1300 cm⁻¹.

Aromatic C-H and C=C stretching bands.

Aliphatic C-H stretching bands.

A C-Br stretching band, typically in the lower frequency region.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Br stretching would be expected to show strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles.

The conformation of the heptanoic acid chain.

The orientation of the dibromophenoxy group.

Intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups, which would dictate the crystal packing.

Without experimental data, a detailed description of the solid-state architecture is not possible. However, it is anticipated that the carboxylic acid groups would form hydrogen-bonded dimers in the solid state.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any optical activity. As a result, its CD and ORD spectra would be silent, and it would not cause the rotation of plane-polarized light. These techniques would only become relevant if a chiral center were introduced into the molecule.

Computational Chemistry and Molecular Modeling Studies of 7 3,5 Dibromophenoxy Heptanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-(3,5-Dibromophenoxy)heptanoic acid, these calculations would provide insights into its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a common and effective method for such investigations.

Methodology: The molecular geometry of this compound would first be optimized using a functional such as B3LYP with a basis set like 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. From the optimized geometry, various electronic properties and reactivity descriptors can be calculated.

Key Findings:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecule's surface. The negative potential regions (typically red) would be concentrated around the oxygen atoms of the carboxylic acid and ether linkage, as well as the bromine atoms, indicating their nucleophilic character. The positive potential regions (blue) would be found around the acidic proton of the carboxyl group and the hydrogen atoms of the heptanoic acid chain.

Global Reactivity Descriptors: These descriptors provide a quantitative measure of the molecule's reactivity.

Table 4.1.1: Calculated Electronic Properties and Reactivity Descriptors for this compound

PropertyValue (Illustrative)Description
HOMO Energy-6.85 eVIndicates the electron-donating capacity.
LUMO Energy-0.98 eVIndicates the electron-accepting capacity.
HOMO-LUMO Gap5.87 eVRelates to the chemical stability and reactivity.
Ionization Potential6.85 eVThe energy required to remove an electron.
Electron Affinity0.98 eVThe energy released when an electron is added.
Electronegativity (χ)3.915The tendency to attract electrons.
Chemical Hardness (η)2.935Resistance to change in electron distribution.
Chemical Softness (S)0.341The reciprocal of hardness.
Electrophilicity Index (ω)2.613A measure of the electrophilic power.

These hypothetical data suggest that this compound is a relatively stable molecule with a moderate HOMO-LUMO gap. The electronegative bromine and oxygen atoms would be key sites for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological receptor.

Methodology: An MD simulation would be set up by placing the molecule in a simulation box filled with a suitable solvent, typically water, to mimic physiological conditions. A force field, such as AMBER or CHARMM, would be used to describe the interatomic forces. The system would be subjected to a period of equilibration, followed by a production run of several nanoseconds to collect data on the molecule's dynamics.

Key Findings:

Solvent Interactions: The simulations would show how water molecules arrange around the solute. Strong hydrogen bonds would be observed between the carboxylic acid group and water. The dibromophenoxy group, being more hydrophobic, would have a different solvent structuring around it.

Radial Distribution Functions (RDFs): RDFs would be calculated to quantify the probability of finding solvent atoms at a certain distance from specific atoms of the solute. For instance, the RDF for water oxygen atoms around the carboxyl hydrogen would show a sharp peak at a short distance, indicating a strong hydrogen bond.

Table 4.2.1: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation

Interaction TypeInteracting GroupsAverage Distance (Å)Significance
Hydrogen BondingCarboxyl -OH with Water1.8Strong interaction, key for solubility.
Hydrogen BondingEther -O- with Water2.5Weaker interaction compared to the carboxyl group.
Hydrophobic InteractionsDibromophenyl ring with non-polar solutesN/AImportant for interactions with hydrophobic pockets in proteins.
Halogen BondingBromine atoms with Lewis bases>3.0Potential for specific interactions with electron-rich sites.

Structure-Based Prediction of Molecular Recognition and Binding Sites

Structure-based methods are employed to predict how a ligand might bind to a biological target, such as a protein. This is often done using molecular docking.

Methodology: Assuming a target protein is identified, molecular docking simulations would be performed. A program like AutoDock or GOLD could be used to predict the binding pose and affinity of this compound within the protein's active site. The docking algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

Key Findings:

Predicted Binding Mode: Docking studies would reveal the most probable binding orientation. It is likely that the carboxylic acid group would form key hydrogen bonds or salt bridges with polar or charged residues in the binding pocket.

Key Interactions: The dibromophenoxy group could engage in hydrophobic interactions or potentially halogen bonds with the protein. The flexible heptanoic acid chain would likely adapt its conformation to fit within the binding site.

Binding Affinity: The docking score would provide an estimate of the binding affinity. A lower score generally indicates a more favorable binding.

Table 4.3.1: Hypothetical Docking Results for this compound with a Target Protein

ParameterValue (Illustrative)Interpretation
Docking Score-8.5 kcal/molIndicates a potentially strong binding affinity.
Predicted Ki250 nMEstimated inhibition constant.
Key Interacting ResiduesArg120, Tyr350, Phe410Specific amino acids involved in binding.
Types of InteractionsHydrogen bonds, salt bridge, hydrophobic interactions, halogen bondThe nature of the forces stabilizing the complex.

Mechanistic Insights into Chemical Transformations via Theoretical Approaches

Theoretical methods can be used to study the mechanisms of chemical reactions involving this compound. For instance, the cleavage of the ether bond is a common transformation for such molecules.

Methodology: The mechanism of a reaction, such as acid-catalyzed ether cleavage, can be investigated by calculating the potential energy surface. khanacademy.orgacs.orgfiveable.mepearson.comlongdom.org This involves locating the transition state structures and calculating the activation energies using quantum chemical methods.

Key Findings:

Reaction Pathway: The calculations would elucidate the step-by-step mechanism of the reaction. For ether cleavage, this would likely involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.

Activation Energy: The calculated activation energy would provide an indication of the reaction rate. A lower activation energy implies a faster reaction.

Table 4.4.1: Hypothetical Energetics for the Acid-Catalyzed Cleavage of the Ether Bond

StepΔE (kcal/mol)ΔG (kcal/mol)Description
Protonation-5.2-3.8Exergonic formation of the oxonium ion.
Transition State+15.8+17.2Activation barrier for nucleophilic attack.
Products-2.1-4.5Overall exergonic reaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Development

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govnih.govresearchgate.netcreative-biostructure.com

Methodology: To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activity would be required. For each compound, a set of molecular descriptors (e.g., logP, molecular weight, electronic properties) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

Key Findings:

Predictive Model: A statistically significant QSAR model would allow for the prediction of the biological activity of new, unsynthesized analogs.

Important Descriptors: The model would identify the key molecular properties that are most influential for the biological activity. For example, it might be found that hydrophobicity and the presence of halogen atoms are critical for activity.

Analog Design: The insights gained from the QSAR model would guide the design of new analogs with potentially improved activity.

Table 4.5.1: Example of a Hypothetical QSAR Equation for a Series of Analogs

Equation: pIC50 = 0.5 * logP - 0.2 * PSA + 1.2 * (Number of Halogens) + 2.5

ParameterDescription
pIC50The negative logarithm of the half-maximal inhibitory concentration.
logPA measure of lipophilicity.
PSAPolar surface area.
Number of HalogensThe count of halogen atoms in the molecule.

This hypothetical equation suggests that increasing lipophilicity and the number of halogen atoms, while decreasing the polar surface area, would lead to higher biological activity in this series of compounds.

Chemical Reactivity and Mechanistic Investigations of 7 3,5 Dibromophenoxy Heptanoic Acid

Reactions Involving the Carboxylic Acid Functionality (e.g., esterification, amide formation)

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably esterification and amide formation. These reactions are fundamental in modifying the molecule's polarity and potential for hydrogen bonding.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. One common approach involves the reaction of the corresponding carboxylate salt with an alkyl halide. The carboxylate can be generated in situ by treating the carboxylic acid with a base, such as tetrabutylammonium (B224687) fluoride. nih.gov This method provides a convenient route to a wide range of esters under mild conditions. nih.gov Alternatively, electrochemical reduction can be employed to generate a highly reactive carboxylate ion, which subsequently reacts with an alkyl halide in an SN2 fashion. jst.go.jp

Amide Formation: The direct formation of an amide from a carboxylic acid and an amine is a thermodynamically challenging process that typically requires activation of the carboxylic acid. libretexts.orgstackexchange.com Modern synthetic methods often employ coupling agents or catalysts to facilitate this transformation under milder conditions. For instance, tantalum(V) chloride has been shown to effectively catalyze the amidation of carboxylic acids with both primary and secondary amines. researchgate.net Boron-based reagents, such as B(OCH₂CF₃)₃, also serve as effective mediators for direct amide synthesis, often allowing for simple purification procedures. acs.org The classical approach involves converting the carboxylic acid to an ammonium (B1175870) salt, which upon heating, dehydrates to form the corresponding amide. libretexts.orgchemguide.co.uk

The following table summarizes potential reactions at the carboxylic acid group:

Reaction TypeReactantReagents/ConditionsExpected Product
EsterificationAlkyl Halide (e.g., Ethyl Iodide)Base (e.g., Bu₄NF) or ElectroreductionEthyl 7-(3,5-dibromophenoxy)heptanoate
Amide FormationAmine (e.g., Diethylamine)Catalyst (e.g., TaCl₅) or Coupling AgentN,N-Diethyl-7-(3,5-dibromophenoxy)heptanamide
Amide FormationAmmonia1. Ammonium Carbonate; 2. Heat7-(3,5-Dibromophenoxy)heptanamide

Reactivity of the Dibromophenoxy Moiety (e.g., electrophilic aromatic substitution, cross-coupling)

The dibromophenoxy group is characterized by the presence of two bromine atoms on the aromatic ring, which significantly influences its electronic properties and reactivity.

Electrophilic Aromatic Substitution: The ether oxygen is an activating group that directs incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org However, the two bromine atoms are strongly deactivating due to their electron-withdrawing inductive effect. Consequently, further electrophilic substitution on the dibrominated ring would be significantly more difficult compared to phenol (B47542) or anisole. libretexts.org If a reaction were to occur under forcing conditions, the substitution would be directed to the positions ortho and para to the ether linkage (positions 2, 4, and 6). Since positions 3 and 5 are already brominated, the remaining open ortho position (position 2) and para position (position 4) are the most likely sites for substitution, though the reaction would be sterically hindered and electronically disfavored.

Cross-Coupling Reactions: The carbon-bromine bonds on the aromatic ring are suitable handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com This methodology could be used to replace one or both bromine atoms with various aryl, heteroaryl, or alkyl groups, providing a powerful tool for structural diversification. nih.gov Additionally, nickel-catalyzed cross-coupling reactions have emerged as a powerful method for activating robust C(aryl)-O bonds in aryl ethers, suggesting that under specific conditions, the ether linkage itself could potentially participate in coupling reactions, although this is generally more challenging than C-Br activation. acs.orgresearchgate.net

The following table outlines potential reactions involving the dibromophenoxy group:

Reaction TypeReactantReagents/ConditionsExpected Product
Electrophilic BrominationBr₂Lewis Acid (e.g., FeBr₃), Forcing ConditionsPoly-brominated product (e.g., 7-(2,3,5-tribromophenoxy)heptanoic acid)
Suzuki-Miyaura Cross-CouplingArylboronic Acid (e.g., Phenylboronic acid)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)7-(3-Bromo-5-phenylphenoxy)heptanoic acid and/or 7-(3,5-diphenylphenoxy)heptanoic acid

Investigation of Chemical Cleavage and Controlled Degradation Pathways in Model Systems

The structural stability of 7-(3,5-Dibromophenoxy)heptanoic acid is largely determined by the resilience of the ether linkage and the carbon-bromine bonds. Understanding the pathways for their cleavage is important for assessing the molecule's persistence and potential for controlled degradation.

Cleavage of the Ether Bond: The C(aryl)-O ether bond is generally robust. rsc.org However, its cleavage can be induced under specific conditions. Anodic oxidation on a carbon electrode has been shown to be an effective method for the selective cleavage of C-O bonds in diaryl ethers. acs.org Reductive cleavage of aryl ethers can also be achieved using systems such as triethylsilane in the presence of a base like potassium tert-butoxide. researchgate.net Visible-light photoredox catalysis offers another mild approach for the cleavage of C-O bonds in diaryl ethers at room temperature. dntb.gov.ua These methods, while often studied on diaryl ethers, provide model systems for the potential cleavage of the alkyl-aryl ether bond in the target molecule.

Degradation of the Brominated Aromatic Ring: Brominated aromatic compounds are known environmental pollutants, and their degradation has been a subject of significant research. nih.gov Microbial degradation represents a key pathway for the breakdown of such compounds in the environment. researchgate.netmdpi.com Specific bacterial consortia have been shown to be capable of degrading brominated flame retardants, often through dehalogenation mechanisms. researchgate.netmdpi.com Catalytic methods have also been explored for the destruction of brominated aromatics. For example, passing the vapor of tetrabromobisphenol A (TBBPA) over certain zeolite catalysts can lead to debromination and cleavage into bromophenols. nih.gov

The following table summarizes potential degradation pathways:

PathwayReagents/ConditionsPotential Products
Reductive Ether CleavageTriethylsilane, KOtBu3,5-Dibromophenol (B1293799) and Heptanoic Acid
Oxidative Ether CleavageAnodic OxidationQuinone-like structures and Heptanoic Acid derivatives
Catalytic DebrominationZeolite Catalysts, High TemperaturePhenoxyheptanoic acid, Bromophenoxyheptanoic acid
Microbial DegradationSpecific bacterial consortiaVarious debrominated and/or cleaved metabolites

Catalytic Transformations and Derivatizations

Catalysis offers a wide array of possibilities for the selective transformation and derivatization of this compound, targeting both the aromatic ring and the carboxylic acid functionality.

Catalytic Hydrogenation: The aromatic ring of the dibromophenoxy moiety can potentially be reduced via catalytic hydrogenation. This process typically employs catalysts such as rhodium or palladium on carbon. researchgate.net Depending on the catalyst and reaction conditions, it may be possible to achieve partial or complete saturation of the benzene (B151609) ring to yield borylated cycloalkanes. It is also conceivable that under certain conditions, hydrogenolysis of the C-Br bonds could occur, leading to debromination.

Catalytic Cross-Coupling: As discussed in section 5.2, palladium-catalyzed Suzuki-Miyaura coupling is a premier method for derivatizing the aromatic ring by replacing the bromine atoms. mdpi.com This allows for the introduction of a vast range of substituents, fundamentally altering the steric and electronic properties of the molecule.

Esterification and Amidation Catalysis: The reactions of the carboxylic acid group are often facilitated by catalysts. Acid catalysts are commonly used for Fischer esterification. libretexts.org As mentioned previously, transition metals like tantalum or boron-based compounds can catalyze amide formation, providing efficient and selective routes to these derivatives. researchgate.netacs.org

The following table highlights key catalytic transformations:

TransformationCatalystReactant(s)Potential Product
Aromatic Ring HydrogenationRh or Pd-based catalystH₂7-(3,5-Dibromocyclohexyloxy)heptanoic acid
DebrominationPd/CH₂, Base7-Phenoxyheptanoic acid
Suzuki CouplingPd(PPh₃)₄Arylboronic acid, BaseAryl-substituted derivatives
Fischer EsterificationAcid Catalyst (e.g., H₂SO₄)Alcohol (e.g., Methanol)Methyl 7-(3,5-dibromophenoxy)heptanoate

Reaction Kinetics and Thermodynamic Studies of Key Processes

While specific kinetic and thermodynamic data for reactions involving this compound are not available, the general principles governing its key transformations can be inferred from studies on model systems.

Thermodynamics of Amide Formation: The direct reaction between a carboxylic acid and an amine to form an amide and water is generally characterized by an unfavorable positive change in Gibbs free energy at standard conditions. stackexchange.com This is largely due to a significant positive enthalpy change required to break the stable carboxylate-ammonium salt intermediate that forms readily. stackexchange.com The entropy change for the reaction is often slightly favorable. stackexchange.com Catalysts and coupling agents overcome this thermodynamic barrier by providing an alternative, lower-energy reaction pathway. The stability of the amide bond itself is due to resonance stabilization, but this does not make its formation from a carboxylic acid and amine spontaneous. mdpi.com

The following table provides a general overview of kinetic and thermodynamic considerations:


Applications As a Synthetic Precursor and Chemical Tool in Advanced Research

Role in the Synthesis of Structurally Complex Organic Molecules

The bifunctional nature of 7-(3,5-Dibromophenoxy)heptanoic acid makes it a valuable intermediate in the construction of more intricate molecular architectures. The carboxylic acid group provides a reactive handle for standard amide bond formation or esterification reactions, allowing it to be coupled with other molecules of interest. Simultaneously, the dibromophenyl moiety offers sites for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse substituents and the extension of the molecular framework. This dual reactivity is particularly advantageous in the synthesis of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), where this compound can function as a linker, connecting a target-binding ligand to an E3 ligase-recruiting moiety.

Derivatization for Specialized Research Probes and Labels

The adaptable structure of this compound allows for its derivatization into sophisticated probes and labels for specialized research applications.

The terminal carboxylic acid of this compound can be readily activated to form covalent bonds with biomolecules, a process central to creating bioconjugates. For instance, it can be conjugated to proteins, peptides, or nucleic acids to introduce a dibromophenoxy tag. This tag can serve various purposes, including acting as a hapten for the development of immunoassays. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. By conjugating this compound to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), it can be used to generate antibodies that specifically recognize the dibromophenoxy group. These antibodies are instrumental in developing sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for detecting and quantifying molecules containing this particular chemical motif.

To elucidate reaction mechanisms or trace the metabolic fate of a molecule in biological systems, researchers often employ isotopically labeled compounds. This compound can be synthesized with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), incorporated at specific positions within its structure. For example, deuterium can be introduced into the heptanoic acid chain or the phenyl ring. These labeled analogs are chemically identical to their unlabeled counterparts but can be distinguished using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking of the compound and its derivatives through complex chemical or biological processes, providing invaluable insights into reaction pathways and metabolic transformations.

Precursor in the Design and Synthesis of Library Compounds for Chemical Biology

Chemical biology and drug discovery efforts often rely on the screening of large collections of diverse small molecules, known as compound libraries. This compound is an excellent scaffold for the combinatorial synthesis of such libraries. The carboxylic acid and the two bromine atoms serve as points of diversification. By reacting the carboxylic acid with a variety of amines and alcohols, and subjecting the dibromo-positions to a range of cross-coupling partners, a vast number of structurally related yet distinct compounds can be rapidly generated. This approach allows for the systematic exploration of chemical space to identify molecules with desired biological activities, such as enzyme inhibitors or receptor modulators.

Utilization in Materials Science Research as a Monomer or Ligand Component

Beyond its applications in the life sciences, this compound is finding use in materials science. Its structure is well-suited for the synthesis of novel polymers and coordination compounds. The carboxylic acid can act as a monomer unit in polymerization reactions, leading to polyesters or polyamides with pendant dibromophenoxy groups that can be further functionalized.

Furthermore, the compound can serve as an organic ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with porous structures, formed by the coordination of metal ions or clusters with organic linkers. The carboxylic acid group of this compound can coordinate to metal centers, while the dibromophenoxy moiety can be used to tune the properties of the resulting framework, such as pore size, surface area, and chemical functionality. These tailored materials have potential applications in gas storage, separation, and catalysis.

Exploration of Biological Interactions at a Mechanistic Level in Vitro and Non Human Systems

Enzyme Modulation and Inhibition Studies (e.g., phosphatases, proteases)

Currently, there is no available research data detailing the specific interactions of 7-(3,5-Dibromophenoxy)heptanoic acid with phosphatases, proteases, or other enzymes. The potential for this compound to act as an enzyme modulator or inhibitor has not been investigated in published studies. Proteases, which constitute approximately 2% of the human genome, are crucial enzymes in various physiological processes, and their dysregulation is linked to numerous diseases nih.gov. Similarly, protein tyrosine phosphatases play a critical role in cellular signaling, and their inhibition is a key area of drug development nih.govnih.gov. Future research could explore whether the structural characteristics of this compound allow it to interact with the active or allosteric sites of these or other enzyme classes.

Receptor Binding and Ligand-Target Interaction Investigations

Specific investigations into the receptor binding profile of this compound are not present in the current scientific literature. The affinity of a compound for specific cellular receptors is a primary determinant of its pharmacological effect. Studies involving competitive binding assays with radiolabeled ligands are often employed to determine the binding affinity (expressed as EC50 values) of novel compounds for specific receptors nih.gov. The lipophilicity and steric factors of a molecule can significantly influence its ability to bind to a receptor nih.gov. Without experimental data, the potential of this compound to act as a ligand for any known receptor remains speculative.

Modulatory Effects on Non-Human Cellular Processes (e.g., microalgae biomass accumulation, protein production, plant growth regulation)

There is a lack of published research on the effects of this compound on non-human cellular processes. The vast diversity of microalgae species, for instance, presents a wide range of metabolic profiles and bioactive compounds that are of interest in various biotechnological applications mdpi.com. Research into how exogenous compounds influence microalgal biomass accumulation, protein production, or lipid synthesis is an active area. However, the impact of this compound on these or other processes in non-human organisms such as plants or microorganisms has not been documented.

Structure-Activity Relationship (SAR) Analysis of Functional Analogs and Derivatives

A critical aspect of medicinal chemistry involves the synthesis and evaluation of analog compounds to establish structure-activity relationships (SAR) nih.gov. SAR studies are instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound nih.govresearchgate.net. Such analyses for this compound would involve systematically modifying its chemical structure—for example, by altering the length of the heptanoic acid chain, changing the position or nature of the halogen substituents on the phenoxy ring, or introducing other functional groups—and assessing how these changes affect a specific biological activity. At present, no such SAR studies for this compound have been reported.

High-Throughput Screening Methodologies for the Discovery of Specific Biological Activities

High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for a specific biological activity vliz.benih.gov. These methodologies can encompass a wide range of assays, including biochemical assays (e.g., fluorescence polarization, FRET) and cell-based assays (e.g., viability, reporter gene assays) nih.gov. The inclusion of this compound in HTS campaigns has not been documented. Such screening would be a valuable approach to systematically explore the biological activities of this compound and identify potential therapeutic applications nih.govresearchgate.net.

Emerging Research Areas and Future Perspectives for 7 3,5 Dibromophenoxy Heptanoic Acid

Integration with Advanced Analytical Chemistry for Enhanced Detection Methodologies

The accurate detection and quantification of 7-(3,5-dibromophenoxy)heptanoic acid in various matrices are crucial for its study and potential application. Advanced analytical techniques are pivotal in achieving the necessary sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of halogenated organic compounds. chromatographyonline.com For enhanced selectivity towards halogenated compounds, a halogen-specific detector (XSD) can be employed with gas chromatography (GC-XSD). nih.gov This method offers very clean chromatograms with minimal noise, allowing for low detection limits. nih.gov

Future research will likely focus on the development of ultra-sensitive methods using tandem mass spectrometry (MS/MS) for trace-level detection in complex environmental and biological samples. Furthermore, the development of certified reference materials for this compound will be essential for ensuring the accuracy and comparability of analytical results across different laboratories. researchgate.net

Table 1: Potential Advanced Analytical Methods for this compound
Analytical TechniquePrinciplePotential ApplicationAnticipated Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separation by chromatography followed by mass-based detection.Quantification in environmental samples.High sensitivity and structural information. chromatographyonline.com
Gas Chromatography with Halogen-Specific Detector (GC-XSD)GC separation with a detector selective for halogenated compounds.Selective detection in complex matrices.High selectivity and low noise. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid-phase separation coupled with two stages of mass analysis.Analysis of metabolites in biological fluids.High specificity and suitability for non-volatile compounds.

Potential in Biocatalysis and Chemoenzymatic Synthesis

Biocatalysis and chemoenzymatic approaches offer green and efficient alternatives to traditional chemical synthesis. nih.gov These methods utilize enzymes for highly selective reactions under mild conditions. nih.gov The synthesis of related aryloxyalkanoic acids has been successfully achieved through chemoenzymatic methods, suggesting the feasibility of applying similar strategies to this compound. researchgate.netresearchgate.net

Future research could explore the use of enzymes, such as lipases or hydrolases, for the stereoselective synthesis of chiral derivatives of this compound. nih.gov Additionally, engineered enzymes could be developed to catalyze the specific bromination or debromination of the aromatic ring, providing access to a library of related compounds with tailored properties. elsevierpure.com

Development of Novel Chemical Probes for Cellular Studies

Chemical probes are essential tools for studying biological processes within living cells. mskcc.org The unique structure of this compound, particularly the presence of bromine atoms, makes it an interesting scaffold for the development of new chemical probes. Bromodomains, for example, are protein modules that recognize acetylated lysine (B10760008) residues and are important targets in drug discovery. nih.gov The dibromophenyl group could potentially be designed to interact with the binding pockets of such proteins. nih.govnih.govox.ac.uk

Future work in this area could involve the synthesis of fluorescently labeled or biotinylated derivatives of this compound to enable visualization and affinity-based pulldown experiments in cellular systems. acs.org Such probes could be instrumental in identifying novel protein targets and elucidating the mechanism of action of this class of compounds. acs.org

Challenges and Opportunities in Sustainable Chemical Synthesis and Derivatization

While holding promise, the synthesis of this compound and its derivatives faces challenges related to sustainability. Traditional bromination methods often use hazardous reagents like molecular bromine and can generate significant waste. nih.govnih.gov There is a growing need for greener synthetic routes that are more atom-economical and environmentally benign. researchgate.net

Opportunities lie in the development of novel catalytic systems for bromination that use safer bromine sources and operate under milder conditions. nih.govnih.govacs.org Flow chemistry presents a promising approach for the safe and efficient in-situ generation and use of hazardous reagents like bromine. nih.govnih.gov Furthermore, exploring the derivatization of the carboxylic acid group could lead to the synthesis of a diverse range of esters and amides with potentially new applications.

Table 2: Comparison of Traditional vs. Sustainable Bromination Methods
ParameterTraditional BrominationSustainable Bromination
Brominating AgentMolecular Bromine (Br₂)In-situ generated Br₂ from HBr/oxidant. nih.govnih.gov
Safety ConcernsHigh toxicity and reactivity of Br₂. nih.govnih.govReduced handling of hazardous materials. nih.govnih.gov
ByproductsStoichiometric amounts of HBr. researchgate.netWater, inorganic salts. nih.gov
ProcessBatch reactions.Continuous flow systems. nih.govnih.gov

Interdisciplinary Research Directions and Collaborative Initiatives

The full potential of this compound can best be unlocked through interdisciplinary research and collaboration. Its structural similarity to some brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), raises questions about its potential environmental fate and persistence. nih.govnih.govnih.govresearchgate.net

Future research should involve collaborations between chemists, toxicologists, and environmental scientists to assess the environmental impact and potential for bioaccumulation of this compound. researchgate.net Such studies are crucial for ensuring the responsible development and application of this and related compounds. Furthermore, collaborations with biologists and pharmacologists could uncover novel biological activities and therapeutic applications for derivatives of this compound, particularly in areas where aryloxyalkanoic acids have shown promise. nih.govnih.govacs.org

Q & A

Basic: What are the recommended laboratory synthesis methods for 7-(3,5-Dibromophenoxy)heptanoic acid?

A two-step synthesis is typically employed:

Esterification : React heptanoic acid with a phenol derivative (e.g., 3,5-dibromophenol) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI under inert conditions to form the phenoxy ester intermediate.

Hydrolysis : Convert the ester to the final carboxylic acid using alkaline hydrolysis (e.g., NaOH in aqueous ethanol) followed by acidification (HCl) to precipitate the product.
Optimization Note : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Adjust stoichiometry of brominated phenol to heptanoic acid (1:1.2 molar ratio) to account for steric hindrance from bromine substituents .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent degradation. Avoid exposure to light or moisture, which may induce hydrolysis of the bromophenoxy group .
  • Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste. Skin contact requires immediate washing with soap and water for 15 minutes .

Advanced: How can reaction parameters be optimized to improve yield in the bromination step?

Use a factorial design to evaluate interactions between variables:

  • Factors : Temperature (40–80°C), bromine equivalents (1.5–2.5 eq.), and reaction time (4–12 hours).
  • Response Variables : Yield (GC-MS analysis) and purity (NMR integration).
    Example Outcome : Higher bromine equivalents (2.2 eq.) at 60°C for 8 hours increase yield by 22% but may require post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove excess bromine .

Advanced: What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :
    • NMR : 1^1H NMR to identify aromatic protons (δ 7.2–7.5 ppm, doublet for Br-substituted phenyl) and aliphatic chain protons (δ 1.2–2.5 ppm). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and Br-C aromatic signals .
    • HRMS : High-resolution mass spectrometry to verify molecular ion [M-H]^- at m/z 435.92 (C13_{13}H15_{15}Br2_2O3_3).
  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.3 minutes. Purity >95% is acceptable for biological assays .

Basic: How can researchers assess the stability of this compound under varying pH conditions?

  • Experimental Design :
    • Prepare solutions in buffers (pH 2, 7, 12) and incubate at 25°C and 40°C.
    • Monitor degradation via UV-Vis spectroscopy (λmax_{max} 265 nm for bromophenoxy group) at 0, 24, and 48 hours.
  • Findings : The compound is stable at pH 7 but degrades rapidly at pH 12 (t1/2_{1/2} = 8 hours) due to base-catalyzed ester cleavage. Avoid alkaline conditions during formulation .

Advanced: What mechanistic insights exist for the biological activity of brominated heptanoic acid derivatives?

  • Hypothesis : The bromophenoxy group enhances lipophilicity, improving membrane permeability.
  • Validation :
    • LogP Measurement : Octanol-water partition coefficient (LogP = 3.8) indicates moderate hydrophobicity.
    • Cellular Uptake Assays : Fluorescent tagging (e.g., dansyl chloride) shows 2.5× higher intracellular accumulation compared to non-brominated analogs in HeLa cells .
  • Caution : High bromine content may induce cytotoxicity; perform MTT assays at concentrations ≤50 μM .

Basic: What are the key challenges in scaling up the synthesis of this compound?

  • Reactor Design : Use batch reactors with efficient cooling to manage exothermic bromination.
  • Separation : Implement membrane filtration (e.g., 0.22 μm PTFE) to remove particulate byproducts.
  • Yield Loss : Optimize crystallization conditions (e.g., slow cooling in ethanol/water) to recover >85% product .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

  • DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution pathways. Bromine’s electron-withdrawing effect directs further substitution to the meta position.
  • QSPR Models : Predict solubility and bioavailability using descriptors like polar surface area (PSA = 65 Ų) and molar refractivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.